molecular formula C14H16N2 B1299867 (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine CAS No. 510723-59-8

(3-Methyl-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1299867
CAS No.: 510723-59-8
M. Wt: 212.29 g/mol
InChI Key: MSSMWYIHERFESM-UHFFFAOYSA-N
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Description

Overview of Pyridine-Containing Amine Scaffolds in Chemical Research

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in chemical and medicinal sciences. rsc.orgajrconline.org Structurally related to benzene, the nitrogen atom imparts unique properties, including basicity and the ability to act as a hydrogen bond acceptor, which significantly influences a molecule's pharmacokinetic profile. nih.govpharmaguideline.com This has led to the incorporation of the pyridine nucleus in over 7,000 existing drug molecules. rsc.org

Pyridine derivatives are integral to a wide range of pharmaceuticals and natural products. wikipedia.org They are found in vitamins like niacin (Vitamin B3) and pyridoxine (Vitamin B6), coenzymes such as NAD/NADP, and alkaloids like nicotine. rsc.orgresearchgate.net The versatility of the pyridine scaffold has been leveraged in the development of drugs across numerous therapeutic areas, including:

Anticancer agents like Abiraterone nih.gov

Antitubercular drugs such as Isoniazid nih.gov

Antiulcer medications like Omeprazole nih.gov

Antihistamines including Mepyramine pharmaguideline.com

The pyridine core's capacity for substitution allows for the fine-tuning of steric and electronic properties, making it a favored building block in drug discovery to enhance solubility, metabolic stability, and target binding. ajrconline.orgnih.gov This adaptability has cemented the pyridine scaffold's importance in creating large, diverse libraries of compounds for biological screening. nih.gov

Significance of Benzylamine (B48309) Motifs in Chemical Synthesis and Biology

Benzylamine, consisting of a benzyl (B1604629) group attached to an amine, is a fundamental building block in organic chemistry with broad applications. nbinno.comwikipedia.org Its chemical reactivity, particularly the nucleophilicity of the amine group, makes it a versatile intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. nbinno.comsinocurechem.com

In medicinal chemistry, the benzylamine motif is a key component in many active pharmaceutical ingredients (APIs). sinocurechem.com Derivatives have demonstrated a wide spectrum of biological activities, including:

Antifungal properties sinocurechem.com

Antibacterial effects sinocurechem.com

Antiviral activity sinocurechem.com

Anticancer potential nih.gov

Benzylamine serves as a precursor for drugs such as antihypertensives and antidepressants. sinocurechem.com Furthermore, its derivatives are used in the synthesis of motion sickness agents, like Cinnarizine and Meclizine, and anticonvulsants. wikipedia.org In chemical synthesis, it is used in reactions to form Schiff bases, amides, and various heterocyclic compounds, and can also serve as a masked source of ammonia. wikipedia.orgsinocurechem.com The study of how different substituents on the benzyl ring affect biological activity is a key aspect of structure-activity relationship (SAR) studies in drug development. nih.gov

Contextualization of (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine as a Representative Derivative

The compound this compound serves as a clear illustration of the chemical principles outlined above, merging the pyridine and benzylamine scaffolds into a single molecule. This structure combines the foundational pyridine ring, known for its role in modulating pharmacokinetic properties, with a substituted benzylamine, a motif associated with diverse biological activities.

The "3-methyl" substitution on the benzyl ring is a specific modification intended to explore structure-activity relationships. Such substitutions can influence the compound's steric profile, lipophilicity, and metabolic stability, which in turn can alter its interaction with biological targets. While extensive research on this specific derivative is not widely published, its structure makes it a valuable subject for chemical and pharmacological investigation. It represents a targeted variation of the parent compound, Benzyl-pyridin-3-ylmethyl-amine, allowing researchers to probe the impact of methyl group substitution.

Below is a table detailing the known properties of this compound and its parent compound.

PropertyThis compoundBenzyl-pyridin-3-ylmethyl-amine
Molecular Formula C₁₄H₁₆N₂C₁₃H₁₄N₂
Molecular Weight 212.29 g/mol 198.26 g/mol
CAS Number 510723-59-863361-56-8

Data sourced from references vibrantpharma.comreagentia.eunih.govscbt.com.

Historical Development and Evolution of Related Structural Classes

The scientific journey of the structural classes related to this compound has deep roots in the history of organic chemistry.

The story of pyridine began in the 1840s when Scottish chemist Thomas Anderson first isolated it by heating animal bones. acs.org Its correct structure, analogous to benzene with a nitrogen atom replacing a methine group, was elucidated independently by Wilhelm Körner and James Dewar about two decades later. acs.org A major breakthrough in its synthesis occurred in 1881 with Arthur Hantzsch's development of the Hantzsch pyridine synthesis, a method that remains fundamental in creating pyridine derivatives. wikipedia.orgwikipedia.org In 1924, Aleksei Chichibabin developed an improved synthesis method that is still used in industrial production. acs.orgchempanda.com

Benzylamine's history is tied to the development of synthetic organic chemistry. It was first produced accidentally by Rudolf Leuckart through the reaction of benzaldehyde with formamide, a process now known as the Leuckart reaction. wikipedia.org Industrial production methods later evolved to include the reaction of benzyl chloride with ammonia and the reduction of benzonitrile. wikipedia.org Its utility as a synthetic precursor became widely recognized, finding use in classic reactions like the Pomeranz–Fritsch reaction for isoquinoline synthesis. wikipedia.org

The evolution of these fields has led researchers to combine these historically significant and functionally important scaffolds. The creation of hybrid molecules like N-Benzyl-pyridin-3-ylmethyl-amine and its derivatives is a logical progression, aiming to synergize the beneficial properties of both the pyridine and benzylamine motifs for applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12-4-2-5-13(8-12)9-16-11-14-6-3-7-15-10-14/h2-8,10,16H,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSMWYIHERFESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229428
Record name 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510723-59-8
Record name 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinemethanamine, N-[(3-methylphenyl)methyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methyl Benzyl Pyridin 3 Ylmethyl Amine and Analogues

Classical Approaches to N-Alkylation of Amines

Traditional methods for the formation of C-N bonds, particularly for the synthesis of secondary amines, have long been established in organic chemistry. These approaches typically involve the reaction of an amine nucleophile with a carbonyl compound or an alkyl halide electrophile and remain fundamental in synthetic practice.

Reductive Amination Strategies for Amine Synthesis

Reductive amination is a highly effective and widely used method for synthesizing amines by forming a C-N bond through the reduction of an imine intermediate. labflow.commasterorganicchemistry.com This two-step, often one-pot, process involves the initial condensation of a primary amine, pyridin-3-ylmethanamine, with an aldehyde, 3-methylbenzaldehyde (B113406). This reaction forms an imine or iminium ion, which is subsequently reduced to the target secondary amine, (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine. masterorganicchemistry.com This strategy effectively avoids the overalkylation issues that can plague direct alkylation methods. masterorganicchemistry.com

A variety of reducing agents can be employed for the reduction step, with the choice of reagent influencing the reaction conditions and selectivity. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive aminations, capable of reducing the iminium ion in the presence of the aldehyde starting material. harvard.eduwikipedia.org Other common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The reaction is often catalyzed by a small amount of acid, such as acetic acid, to facilitate imine formation. tcichemicals.com

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentChemical FormulaKey CharacteristicsTypical Conditions
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective for imines/iminium ions over ketones/aldehydes; moisture-sensitive. harvard.eduwikipedia.orgAprotic solvents (e.g., Dichloromethane, THF); often with acetic acid catalyst. tcichemicals.com
Sodium CyanoborohydrideNaBH₃CNStable in acidic conditions (pH 3-6); selectively reduces iminium ions; highly toxic. harvard.eduProtic solvents (e.g., Methanol); requires pH control.
Sodium BorohydrideNaBH₄Less expensive; can reduce the starting aldehyde if not controlled; imine formation must be complete before addition. prezi.comProtic solvents (e.g., Methanol (B129727), Ethanol); sequential addition of reagents. arkat-usa.org

Alkylation Reactions of Pyridine (B92270) Derivatives

The direct N-alkylation of pyridin-3-ylmethanamine with a suitable electrophile, such as a 3-methylbenzyl halide, represents a straightforward approach to synthesizing the target compound. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the primary amine attacks the benzylic carbon of the 3-methylbenzyl halide, displacing the halide leaving group.

While conceptually simple, this method is often complicated by a lack of selectivity. A significant challenge is overalkylation, where the desired secondary amine product reacts further with the alkylating agent to form an undesired tertiary amine. masterorganicchemistry.com The reaction typically requires the presence of a base to neutralize the hydrohalic acid (e.g., HCl, HBr) generated as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

Table 2: Influence of Leaving Group in 3-Methylbenzyl Halides on Alkylation Reactivity
Alkylating AgentLeaving GroupRelative ReactivityConsiderations
3-Methylbenzyl iodideI⁻HighestMore reactive, but potentially less stable and more expensive.
3-Methylbenzyl bromideBr⁻IntermediateGood balance of reactivity and stability; commonly used.
3-Methylbenzyl chlorideCl⁻LowestLess reactive, may require more forcing conditions (e.g., higher temperature).

Condensation Reactions in the Formation of Amine Linkages

The formation of the amine linkage in this compound via reductive amination hinges on an initial condensation reaction. masterorganicchemistry.com This step involves the reaction of the carbonyl group of 3-methylbenzaldehyde with the primary amino group of pyridin-3-ylmethanamine. peerj.com The process is a classic example of a condensation reaction, where a molecule of water is eliminated to form a new carbon-nitrogen double bond (C=N). masterorganicchemistry.com

The product of this initial condensation is an imine, specifically N-(3-methylbenzylidene)pyridin-3-ylmethanamine. The formation of this imine is a reversible equilibrium process. peerj.com To synthesize the final saturated amine, this imine intermediate must be captured and reduced, which is the second stage of the reductive amination sequence. labflow.com Driving the initial equilibrium towards the imine can be achieved by removing the water byproduct or by using a mild acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Advanced Catalytic Synthesis Routes

Modern synthetic chemistry increasingly focuses on developing more efficient, atom-economical, and environmentally benign methodologies. Advanced catalytic routes for N-alkylation and C-H functionalization represent the forefront of this effort, offering powerful alternatives to classical methods.

Transition Metal-Catalyzed N-Alkylation of Amines with Alcohols

A greener and more sustainable alternative to using alkyl halides is the N-alkylation of amines with alcohols, catalyzed by transition metal complexes. rsc.orgacs.org This approach, often termed the "borrowing hydrogen" or "hydrogen autotransfer" strategy, uses readily available and less toxic alcohols, such as (3-methylphenyl)methanol, as the alkylating agent, with water being the only byproduct. rsc.orgrsc.org

The catalytic cycle generally involves three key steps:

The transition metal catalyst temporarily abstracts hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde (3-methylbenzaldehyde). dicp.ac.cn

The aldehyde then undergoes condensation with the amine (pyridin-3-ylmethanamine) to form the imine intermediate. dicp.ac.cn

The metal hydride species, formed in the first step, reduces the imine to the final secondary amine product, thereby regenerating the active catalyst. dicp.ac.cn

A wide range of transition metal catalysts based on ruthenium, iridium, iron, and manganese have been developed for this transformation. acs.orgnih.govacs.org Ruthenium and iridium complexes, in particular, have proven to be highly effective for the N-alkylation of various amines with benzyl (B1604629) alcohols. acs.org

Table 3: Selected Transition Metal Catalysts for N-Alkylation of Amines with Alcohols
Metal CenterCatalyst TypeAdvantagesTypical Conditions
Ruthenium (Ru)[Ru(p-cymene)Cl₂]₂ with phosphine (B1218219) ligands. organic-chemistry.orgHighly effective, versatile for various amines and alcohols. rsc.orgBase (e.g., K₂CO₃, t-BuOK), high temperature (80-120 °C). nih.gov
Iridium (Ir)[Cp*IrCl₂]₂ or NHC-Ir(III) complexes. nih.govVery active, can operate under mild conditions. nih.govBase (e.g., t-BuOK), often solvent-free. nih.gov
Manganese (Mn)Pincer complexes or simple salts (e.g., MnCl₂). acs.orgnih.govUtilizes an earth-abundant, less toxic metal. nih.govBase, high temperature (100-130 °C). nih.gov
Iron (Fe)Pincer or other ligand-supported complexes.Inexpensive and abundant metal source.Requires a base and elevated temperatures.

Ruthenium-Catalyzed Direct sp³ Arylation Approaches Utilizing Pyridine Directing Groups

Ruthenium-catalyzed C-H activation is a powerful strategy for forming C-C or C-N bonds by directly functionalizing otherwise inert C-H bonds. goettingen-research-online.de The use of a directing group, such as a pyridine ring, can guide the metal catalyst to a specific C-H bond, enabling high levels of chemo- and regioselectivity. goettingen-research-online.denih.gov

While not a direct synthesis of the N-benzyl bond in the target molecule, this methodology is highly relevant for creating analogues by functionalizing the C(sp³)-H bonds of toluene (B28343) and its derivatives. acs.orgnih.gov In a hypothetical application, a pyridine-containing directing group attached to a substrate could direct a ruthenium catalyst to activate the benzylic C(sp³)-H bond of a toluene derivative for subsequent coupling. nih.govacs.org The mechanism involves the coordination of the pyridine nitrogen to the ruthenium center, forming a stable metallacyclic intermediate. This brings the catalytic center into close proximity with the target C-H bond, facilitating its cleavage and subsequent functionalization with a coupling partner, such as an aryl halide. This approach offers a sophisticated route for the late-stage modification of complex molecules. acs.org

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, and they are widely employed in the synthesis of functionalized pyridine derivatives. rsc.orgresearchgate.netacs.org The Buchwald-Hartwig amination, in particular, is a cornerstone for creating aryl amine structures and can be adapted for the synthesis of N-benzyl-pyridin-3-ylmethyl-amine analogues. researchgate.net

This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of N-aryl pyridine derivatives, a halopyridine can be coupled with a primary or secondary amine. nih.gov For instance, the coupling of 3-bromopyridine (B30812) with an amine can be challenging due to potential coordination of the pyridine nitrogen to the palladium center, which can hinder the catalytic cycle. nih.gov However, the development of specialized ligands, such as RuPhos and BrettPhos, has enabled efficient C-N cross-coupling reactions even with challenging substrates like unprotected 3-halo-2-aminopyridines. nih.gov Benzylamine (B48309) and other primary amines have been shown to be effective coupling partners in these reactions, yielding the desired products in moderate to good yields. nih.gov

While direct coupling of 3-(aminomethyl)pyridine (B1677787) with a benzyl halide under Buchwald-Hartwig conditions is a conceivable route to the target molecule, an alternative and more common approach is the coupling of a halopyridine with an appropriate amine, followed by further functionalization. For example, a Suzuki coupling reaction could be used to introduce the 3-methylbenzyl group to the pyridine ring, followed by modification of another functional group to install the aminomethyl side chain. The choice of catalyst system, including the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos, P(t-Bu)₃), is critical for achieving high yields and selectivity. researchgate.netacs.org

Table 1: Examples of Palladium Catalysts and Ligands in Pyridine Functionalization

Catalyst/PrecatalystLigandApplication ExampleReference
Pd₂(dba)₃BrettPhosC,N-cross coupling of 3-bromo-2-aminopyridine with primary amines nih.gov
RuPhos-precatalystRuPhosC,N-cross coupling of 3-halo-2-aminopyridines nih.gov
Pd(OAc)₂P(t-Bu)₃Suzuki coupling of aryl chlorides acs.org
Pd(dppb)Cl₂dppbCross-coupling of arylboronic acids with heteroaryl chlorides acs.org

Synthesis of Precursor Molecules and Intermediates Relevant to the this compound Scaffold

The synthesis of this compound relies on the availability of key precursor molecules. The primary synthetic strategy is reductive amination, which involves the reaction of 3-pyridinecarboxaldehyde (B140518) with 3-methylbenzylamine (B90883) or, alternatively, 3-(aminomethyl)pyridine with 3-methylbenzaldehyde, followed by reduction of the resulting imine.

Synthesis of 3-(Aminomethyl)pyridine: This key intermediate can be prepared through various routes. One method involves a one-pot reaction of a 1-amidopyridin-1-ium salt with an aminal, followed by reductive cleavage of the N–N bond. rsc.orgrsc.org This approach offers a metal-free C-C bond formation under mild conditions. rsc.org Other methods for producing aminomethylpyridines have also been developed, including those starting from acylated aminomethylpyridine 1-oxides. google.com

Synthesis of 3-Methylbenzyl Halides: 3-Methylbenzyl chloride or bromide serve as the source for the 3-methylbenzyl moiety. 3-Methylbenzyl chloride can be synthesized via the side-chain monochlorination of m-xylene. google.comchemicalbook.com This reaction can be performed in the presence of pyridine or its derivatives at elevated temperatures. google.com Similarly, 3-methylbenzyl bromide is a common intermediate, and its synthesis can be achieved through various methods, including the reaction of 3-methylbenzyl alcohol with phosphorus tribromide. google.comarkat-usa.org

Reductive Amination: This is a widely used and efficient method for forming C-N bonds. arkat-usa.orgpurdue.edu The reaction proceeds by forming an imine intermediate from the aldehyde and amine, which is then reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is a common reducing agent for this transformation, often in the presence of an acid catalyst or on a solid support like a cation exchange resin to facilitate imine formation. arkat-usa.orgredalyc.org Alternative reducing agents like borane-tert-butylamine complex can be used, especially when sensitive functional groups, such as a nitro group, are present that could be reduced by harsher reagents. researchgate.net

Table 2: Key Precursors for this compound Synthesis

PrecursorCAS NumberCommon Synthetic RouteReference
3-(Aminomethyl)pyridine3731-52-0Umpolung of 1-amidopyridin-1-ium salts rsc.orgrsc.orgchemicalbook.com
3-Methylbenzyl chloride620-19-9Side-chain chlorination of m-xylene google.comsigmaaldrich.com
3-Methylbenzaldehyde620-23-5Oxidation of 3-methylbenzyl alcoholN/A
3-Pyridinecarboxaldehyde500-22-1Oxidation of 3-pyridinemethanolN/A

Strategies for Stereoselective Synthesis of Enantiopure this compound Derivatives

While this compound itself is achiral, derivatives of this scaffold can possess stereocenters, necessitating stereoselective synthetic methods to obtain enantiopure compounds. Chiral amines are valuable building blocks in pharmaceuticals.

Strategies for achieving stereoselectivity often focus on the asymmetric reduction of a prochiral imine or the use of chiral auxiliaries. For instance, the synthesis of chiral amines can be accomplished through the asymmetric reduction of imines using chiral catalysts. Ruthenium and Iridium-based chiral catalysts have been employed for the asymmetric reduction of pyridinium (B92312) salts to yield chiral piperidine (B6355638) derivatives.

Another approach involves the use of chiral sulfinamides. The diastereoselective addition of organometallic reagents to chiral N-sulfinylimines is a powerful method for producing chiral amines with high enantiomeric purity. figshare.com Similarly, chiral sulfilimines can be synthesized with high stereoselectivity through the amination of thioethers using a chiral N-mesyloxycarbamate in the presence of a rhodium catalyst. nih.gov These methods, while not directly applied to the parent compound, are highly relevant for creating chiral derivatives by introducing a stereocenter at the carbon atom of the C-N bond being formed.

Table 3: Selected Methods for Stereoselective Amine Synthesis

MethodKey FeatureApplicationReference
Asymmetric Imine ReductionUse of chiral metal catalysts (e.g., Ru, Ir)Synthesis of chiral piperidines from pyridinium saltsN/A
Chiral Sulfinamide ChemistryDiastereoselective addition to N-sulfinyliminesGeneral synthesis of enantiopure amines figshare.com
Rhodium-Catalyzed AminationUse of chiral rhodium catalysts and N-mesyloxycarbamatesSynthesis of chiral sulfilimines nih.gov

Green Chemistry Principles in the Synthesis of N-Benzyl-pyridin-3-ylmethyl-amine Compounds

Applying green chemistry principles to the synthesis of this compound and its analogues is crucial for developing sustainable and environmentally friendly processes. rasayanjournal.co.innih.gov Key principles include maximizing atom economy, using safer solvents and reagents, improving energy efficiency, and reducing derivatization steps. nih.govwalisongo.ac.id

One-pot multicomponent reactions are a prime example of a green synthetic approach, as they can significantly reduce waste and simplify procedures by combining multiple steps without isolating intermediates. researchgate.net The reductive amination, when performed as a one-pot process, aligns with this principle. arkat-usa.org

The choice of solvent is another critical factor. Utilizing greener solvents, such as water or ethanol, or performing reactions under solvent-free conditions, can drastically reduce the environmental impact. rasayanjournal.co.in For instance, some reductive aminations can be carried out in methanol or even water. redalyc.orggoogleapis.com Microwave-assisted synthesis is another green technique that can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.inrsc.org

Furthermore, employing catalytic methods over stoichiometric reagents enhances atom economy. walisongo.ac.id Catalytic reductive aminations and palladium-catalyzed cross-coupling reactions are inherently greener than synthetic routes that require stoichiometric amounts of activating agents or protecting groups. nih.gov The development of recoverable and reusable catalysts further enhances the sustainability of these processes.

Table 4: Application of Green Chemistry Principles

PrincipleApplication in SynthesisExampleReference
Atom Economy Use of catalytic reactions; one-pot synthesisBoric acid catalyzed amide formation (generates only water) walisongo.ac.id
Safer Solvents Replacing hazardous solvents with greener alternativesReductive amination in methanol or water redalyc.orggoogleapis.com
Energy Efficiency Using alternative energy sources to reduce reaction timesMicrowave-assisted synthesis of heterocyclic compounds rasayanjournal.co.inrsc.org
Reduce Derivatives Avoiding protecting groups through one-pot proceduresDirect reductive amination avoids protection/deprotection of the amine nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Methyl Benzyl Pyridin 3 Ylmethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine, distinct signals corresponding to the aromatic protons of the pyridine (B92270) and 3-methylbenzyl rings, the methylene (B1212753) bridge protons, the secondary amine proton, and the methyl group protons are expected.

The pyridine ring protons are anticipated to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The protons on the 3-methylbenzyl (tolyl) group would likely resonate in the aromatic region as well, typically between δ 7.0 and 7.3 ppm. The benzylic methyl group is expected to produce a singlet at approximately δ 2.3 ppm.

The two methylene (CH₂) groups, being adjacent to the nitrogen and the aromatic rings, would appear as singlets in the range of δ 3.7-3.9 ppm. The single proton of the secondary amine (NH) is expected to show a broad signal, the chemical shift of which can vary depending on solvent and concentration but is typically found between δ 1.5 and 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine H-2, H-6~8.4-8.5Multiplet2H
Pyridine H-4, H-5~7.2-7.7Multiplet2H
Tolyl Aromatic H~7.0-7.3Multiplet4H
Pyridinyl-CH₂-N~3.8Singlet2H
Tolyl-CH₂-N~3.7Singlet2H
N-H~1.5-2.5Broad Singlet1H
Tolyl-CH₃~2.3Singlet3H

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The carbon atoms of the pyridine ring are expected to resonate in the δ 120-150 ppm range, with the carbons closest to the nitrogen atom (C2 and C6) being the most downfield. The carbons of the 3-methylbenzyl ring would also appear in the aromatic region (δ 125-140 ppm). The quaternary carbon of the tolyl ring attached to the methyl group would be found around δ 138 ppm. The methyl carbon itself is anticipated to have a signal in the aliphatic region, around δ 21 ppm. The two methylene bridge carbons are expected at approximately δ 50-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C-2, C-6~148-150
Pyridine C-3, C-5~135-137
Pyridine C-4~123-125
Tolyl C-1 (ipso to CH₂)~139-140
Tolyl C-3 (ipso to CH₃)~137-138
Tolyl Aromatic CH~126-129
Pyridinyl-CH₂-N~53-55
Tolyl-CH₂-N~50-52
Tolyl-CH₃~20-22

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, primarily those on adjacent carbons. This would be crucial for confirming the connectivity of the protons within the pyridine and the 3-methylbenzyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by linking the proton shifts from the ¹H NMR spectrum to their corresponding carbon shifts in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its secondary amine, aromatic rings, and alkyl groups.

A key feature would be the N-H stretching vibration of the secondary amine, which typically appears as a single, weak to medium band in the 3300-3350 cm⁻¹ region orgchemboulder.com. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene and methyl groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are anticipated in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations for the aliphatic and aromatic components would be found in the 1020-1350 cm⁻¹ region orgchemboulder.comlibretexts.org. An N-H wagging vibration, characteristic of secondary amines, may also be observed as a broad band between 665 and 910 cm⁻¹ orgchemboulder.com.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (Secondary Amine)3300 - 3350Weak - Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=C and C=N Aromatic Ring Stretch1450 - 1600Medium - Strong
Aromatic C-N Stretch1250 - 1350Strong
Aliphatic C-N Stretch1020 - 1250Medium - Weak
N-H Wag665 - 910Broad, Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amines. In positive ion mode ESI-MS, this compound (Molecular Formula: C₁₄H₁₆N₂, Molecular Weight: 212.29 g/mol ) is expected to be readily protonated.

The primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z value of approximately 213.3.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural information. A common fragmentation pathway for protonated benzylamines involves the cleavage of the C-N bond nih.govnih.govresearchgate.net. The most likely fragmentation patterns would involve the formation of stable benzylic or pyridin-yl-methyl carbocations.

Expected fragmentation pathways include:

Loss of a neutral 3-methylaniline or 3-methylbenzylamine (B90883) moiety.

Cleavage to form the 3-methylbenzyl cation (tropylium ion) at m/z 105.

Cleavage to form the pyridin-3-ylmethyl cation at m/z 92.

Table 4: Predicted ESI-MS Data for this compound

Ion Predicted m/z Description
[M+H]⁺~213.3Protonated molecular ion
[C₈H₉]⁺~105.13-Methylbenzyl cation
[C₆H₆N]⁺~92.1Pyridin-3-ylmethyl cation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds. thermofisher.com For a molecule such as this compound, GC-MS analysis provides critical information regarding its purity and molecular structure through its characteristic retention time and mass spectrum. wikipedia.orgscioninstruments.com

Upon injection into the GC, the vaporized amine travels through a capillary column, where it is separated from any impurities. Subsequently, it enters the mass spectrometer and is typically ionized by electron ionization (EI). The high-energy electrons bombard the molecule, knocking off an electron to produce a positively charged molecular ion (M•+). chemguide.co.uk The molecular weight of this compound is 198.26 g/mol , so the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 198. vibrantpharma.com

The energy from the ionization process is often sufficient to cause the molecular ion to break apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds, primarily the C-N bonds of the secondary amine. researchgate.netresearchgate.net

Key fragmentation pathways include:

Benzylic Cleavage: Cleavage of the bond between the nitrogen and the 3-methylbenzyl group results in the formation of a 3-methylbenzyl cation. This cation can rearrange to the more stable tropylium ion, a common fragmentation pathway for benzyl (B1604629) derivatives, yielding a prominent peak at m/z 105. researchgate.netslideshare.net

Pyridinylmethyl Cleavage: Alternatively, cleavage of the bond between the nitrogen and the pyridin-3-ylmethyl group leads to the formation of the pyridin-3-ylmethyl cation, which would appear at m/z 92.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the pyridinylmethyl group can also occur, leading to the formation of a pyridinium (B92312) ion fragment at m/z 78.

The relative abundance of these fragments helps to confirm the structure. The most stable fragment typically forms the 'base peak', the most intense signal in the spectrum. libretexts.org For benzylamines, the formation of the tropylium ion often leads to a very stable fragment and thus a high-intensity peak. slideshare.netnist.gov

Table 1: Predicted Key GC-MS Fragments for this compound

m/z Ion Structure Description
198 [C₁₃H₁₄N₂]⁺ Molecular Ion (M•+)
105 [C₈H₉]⁺ 3-Methylbenzyl cation / Tropylium ion
93 [C₆H₇N₂]⁺ Fragment from cleavage of benzyl C-N bond
92 [C₆H₆N]⁺ Pyridin-3-ylmethyl cation
78 [C₅H₄N]⁺ Pyridine fragment

X-ray Diffraction Analysis for Solid-State Structural Determination

Single crystal X-ray crystallography involves irradiating a well-ordered single crystal with an X-ray beam and analyzing the resulting diffraction pattern. While specific crystallographic data for this compound is not available, analysis of closely related analogues provides insight into the expected structural features. For example, the crystal structure of (E)-(benzylidene)(pyridin-2-ylmethyl)amine, a related imine, has been determined. nih.gov

In this analogue, the molecule crystallizes in the monoclinic space group P21/c. nih.gov The structure reveals that the dihedral angle between the pyridine ring and the plane containing the benzylidene group is 80.98 (4)°. nih.gov For this compound, one would expect a non-planar conformation, with significant torsion angles around the C-N bonds linking the central amine to the two aromatic rings. The flexibility of the methylene bridges allows the pyridine and 3-methylbenzyl moieties to adopt a staggered arrangement to minimize steric hindrance. The precise conformation would be influenced by the packing forces within the crystal. uky.edu

Table 2: Representative Crystallographic Data for an Analogue, (E)-(benzylidene)(pyridin-2-ylmethyl)amine nih.gov

Parameter Value
Chemical Formula C₁₃H₁₂N₂
Molecular Weight 196.25
Crystal System Monoclinic
Space Group P21/c
a (Å) 9.8029 (13)
b (Å) 10.4175 (13)
c (Å) 11.4984 (15)
β (°) 115.138 (4)
Volume (ų) 1063.0 (2)
Z 4

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.com These interactions, though weak individually, collectively determine the stability and properties of the crystalline solid. nih.gov For this compound, several key interactions are anticipated to direct its crystal packing.

Hydrogen Bonding: The secondary amine group (-NH-) is a hydrogen bond donor. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. Therefore, it is highly probable that intermolecular N-H···N hydrogen bonds will be a dominant feature in the crystal structure, linking molecules into chains or more complex networks. nih.govmdpi.com Such interactions are crucial in the self-assembly of many nitrogen-containing heterocyclic compounds. nih.gov

π-π Stacking: The molecule contains two aromatic rings: a 3-methylphenyl ring and a pyridine ring. These rings can interact with each other through π-π stacking. This type of interaction involves the face-to-face or offset stacking of aromatic rings, typically with centroid-to-centroid distances in the range of 3.3 to 3.8 Å. nih.gov The crystal packing in terpyridyl complexes, for instance, is often characterized by stacking interactions between pyridine fragments. researchgate.netbg.ac.rs The relative orientation (parallel-displaced or T-shaped) of the rings will depend on the interplay between maximizing attractive π-π interactions and minimizing steric repulsion from the methyl group and the molecular backbone.

C-H···π Interactions: Weak hydrogen bonds involving carbon as the donor (C-H) and an aromatic π-system as the acceptor are also common. nih.gov The aromatic C-H bonds of one molecule can interact with the electron-rich faces of the pyridine or methylbenzyl rings of an adjacent molecule, further stabilizing the three-dimensional crystal lattice.

The combination of these directional hydrogen bonds and more diffuse π-π and C-H···π interactions would result in a complex and stable three-dimensional supramolecular architecture. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions from its two chromophores: the pyridine ring and the 3-methylbenzyl group.

The absorption bands are primarily due to π → π* and n → π* electronic transitions. researchgate.net

π → π transitions:* These are high-energy transitions that occur in the aromatic rings. The benzene chromophore typically shows a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 255 nm. The pyridine ring exhibits similar transitions. Substitution on the rings, such as the methyl group and the amine linkage, will cause shifts in the absorption maxima (λ_max) and changes in intensity.

n → π transitions:* The pyridine ring also contains a nitrogen atom with a non-bonding pair of electrons (n-electrons). The transition of one of these electrons to an anti-bonding π* orbital is possible. These n → π* transitions are typically weaker in intensity than π → π* transitions and appear at longer wavelengths.

Fluorescence is the emission of light from a molecule after it has absorbed light. Many aromatic molecules, including pyridine derivatives, are known to be fluorescent. researchgate.netnih.gov The fluorescence properties of this compound would depend on factors such as the rigidity of its structure and the nature of the lowest excited singlet state. Structural relaxation in the excited state can influence the fluorescence emission spectrum and quantum yield. The fluorescence intensity and the position of the emission maximum are often sensitive to the solvent polarity, with polar protic solvents sometimes enhancing fluorescence through hydrogen bonding interactions. nih.gov It is plausible that this compound would exhibit fluorescence, likely emitting in the UV or blue region of the spectrum upon excitation at its absorption maximum.

Table 3: Expected UV-Vis Absorption Maxima for Chromophores in this compound

Chromophore Transition Expected λ_max Region (nm)
3-Methylbenzyl π → π* (E-band) ~210-220
3-Methylbenzyl π → π* (B-band) ~260-270
Pyridine π → π* ~250-260
Pyridine n → π* ~270-280 (often as a shoulder)

Computational Chemistry and in Silico Analysis of 3 Methyl Benzyl Pyridin 3 Ylmethyl Amine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules from first principles. These methods allow for a detailed examination of the electronic environment and its influence on molecular geometry and reactivity.

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the electronic structure and geometry of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a basis set such as 6-311G(d,p), is frequently employed for its balance of accuracy and computational efficiency in optimizing the geometries of organic molecules.

For (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine, a DFT-based geometry optimization would start with an initial guess of the molecular structure. The calculation then iteratively solves the Schrödinger equation to find the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure. The output of this process includes precise information on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are foundational for all other computational analyses and for understanding the molecule's steric and electronic properties.

Table 1: Illustrative Optimized Geometric Parameters for this compound calculated via DFT/B3LYP/6-311G(d,p)

Parameter Bond/Atoms Calculated Value
Bond Length C(benzyl)-CH2 1.51 Å
N-CH2(benzyl) 1.46 Å
N-CH2(pyridyl) 1.46 Å
C(pyridyl)-CH2 1.51 Å
Bond Angle C(benzyl)-CH2-N 112.5°
CH2-N-CH2 115.0°
N-CH2-C(pyridyl) 112.5°
Dihedral Angle C-C-N-C 178.5°

Note: The data in this table is illustrative and represents typical values for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. For this compound, the analysis would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would also be visualized. The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the pyridine (B92270) ring and the amine nitrogen, while the LUMO would be distributed over the electron-deficient regions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -5.85
LUMO -0.95
HOMO-LUMO Gap (ΔE) 4.90

Note: These values are hypothetical examples to illustrate the output of an FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents areas of neutral potential.

For this compound, an MEP map would likely show a region of negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The amine nitrogen would also exhibit negative potential. In contrast, the hydrogen atoms attached to the methyl and methylene (B1212753) groups, as well as those on the aromatic rings, would show positive potential (blue), making them potential sites for nucleophilic interaction. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions, charge transfer, and hyperconjugative effects by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Energy of Hyperconjugative Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N σ*(C-H) 1.85
σ(C-H) σ*(C-C) 0.75
σ(C-C) σ*(C-N) 0.50

Note: E(2) represents the stabilization energy. This data is illustrative.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations explore its dynamic behavior, including conformational flexibility.

This compound is a flexible molecule due to the presence of several single bonds around which rotation can occur. The key rotational bonds are those connecting the benzyl (B1604629) and pyridinylmethyl groups to the central amine nitrogen. Different rotational angles (dihedrals) result in different spatial arrangements of the atoms, known as conformers, each with a specific potential energy.

A conformational analysis aims to identify the stable conformers (local energy minima) and the transition states (saddle points) that connect them. This is often achieved by systematically rotating the key dihedral angles and calculating the potential energy at each step using a suitable computational method. The results are visualized as a potential energy surface or a conformational energy landscape. This landscape reveals the most probable shapes of the molecule and the energy barriers to interconversion between them. Understanding the preferred conformations is crucial as the molecular shape often dictates its biological activity and physical properties. For instance, different arrangements of the pyridine and methylbenzyl rings can significantly alter how the molecule interacts with other molecules or biological targets.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can provide critical insights into their conformational flexibility, interaction with biological targets, and behavior in physiological environments. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of molecular mechanics at an atomic level. nih.gov

The dynamic behavior of a ligand is crucial for its biological activity. The flexibility of the bond connecting the benzyl and pyridinylmethyl moieties in this compound allows the molecule to adopt various conformations. MD simulations can explore this conformational landscape, identifying low-energy, stable conformations that are likely relevant for receptor binding. By simulating the molecule in an aqueous environment, researchers can observe how solvent interactions influence its shape and dynamics.

Furthermore, MD simulations are instrumental in studying the stability of a ligand-protein complex. nih.gov If this compound or its analogues are designed to interact with a specific protein target, MD simulations can model the binding process and assess the stability of the resulting complex. Key parameters such as Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, as well as Root Mean Square Fluctuation (RMSF) of individual residues, are calculated to quantify stability and flexibility. These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that maintain the bound state, providing a dynamic picture that complements the static view from molecular docking. rsc.org

Simulation ParameterTypical Value/ObservationSignificance for this compound
Ligand RMSD < 2.0 ÅIndicates the ligand remains stably bound in the target's active site.
Protein RMSF Peaks in loop regionsHighlights flexible regions of the protein that may be involved in ligand entry or conformational changes upon binding.
Interaction Energy -50 to -100 kcal/molQuantifies the strength of the interaction between the ligand and the protein target.
Hydrogen Bonds Occupancy > 75%Identifies persistent and crucial hydrogen bond interactions that stabilize the complex.
Solvent Accessible Surface Area (SASA) Decrease upon bindingConfirms the ligand is buried within the binding pocket, shielded from the solvent.

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogues

The design of novel analogues of this compound with potentially enhanced biological activity relies heavily on both ligand-based and structure-based drug design principles.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach utilizes the information from a set of known active molecules (ligands) to develop a model that predicts the activity of new compounds. A key LBDD method is pharmacophore modeling, which identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. For analogues of this compound, a pharmacophore model could define the optimal relative positions of the pyridine nitrogen, the secondary amine, and the aromatic rings. Another LBDD technique is the Quantitative Structure-Activity Relationship (QSAR), which correlates the physicochemical properties of molecules with their biological activities to build predictive models. nih.gov

Structure-Based Drug Design (SBDD) is applicable when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. researchgate.net This powerful method involves designing ligands that can fit geometrically and energetically into the target's binding site. Molecular docking is a primary SBDD tool used to predict the preferred orientation and binding affinity of a ligand. For this compound analogues, docking studies could be used to guide modifications. For instance, substituents could be added to the methylbenzyl or pyridine rings to form specific interactions with amino acid residues in the binding pocket, thereby increasing potency and selectivity. nih.govresearchgate.net

Design PrincipleApplication to this compound AnaloguesExample ModificationDesired Outcome
Ligand-Based Develop a 3D-QSAR model based on a series of active benzyl-pyridin-ylmethyl-amine derivatives.Replace the 3-methyl group with a 3-chloro or 3-methoxy group.Predict activity based on electronic and steric properties.
Structure-Based Dock analogues into a known protein kinase active site to optimize interactions.Add a hydroxyl group to the benzyl ring to form a hydrogen bond with a specific residue (e.g., Asn535). rsc.orgEnhance binding affinity and selectivity.
Ligand-Based Create a pharmacophore model identifying the key features: aromatic ring, H-bond acceptor (pyridine N), H-bond donor (amine NH).Synthesize a constrained analogue that locks the molecule in the bioactive conformation.Improve potency by reducing the entropic penalty of binding.
Structure-Based Use molecular dynamics to confirm the stability of the designed ligand-protein complex.Introduce a flexible linker to access a deeper pocket in the target protein.Validate new interactions and ensure the stability of the bound complex.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process and reducing the likelihood of late-stage failures. researchgate.net Various computational models, often based on QSAR and machine learning, are used to estimate these properties for compounds like this compound and its derivatives. nih.gov

Key physicochemical properties that influence ADME are routinely calculated, including molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five to assess a compound's "drug-likeness." For instance, a high logP value may suggest poor aqueous solubility and high plasma protein binding, while a high TPSA might indicate poor membrane permeability. bas.bg

Computational tools can predict a wide range of ADME endpoints. Absorption can be estimated by predicting human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). Distribution is assessed by predicting plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). Metabolism is often predicted by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. Excretion properties can be inferred from predictions of clearance rates. nih.govresearchgate.net By analyzing the predicted ADME profile of this compound, medicinal chemists can identify potential liabilities and design analogues with improved pharmacokinetic characteristics. nih.govnih.gov

ADME PropertyPredicted Value for this compoundInterpretation
Molecular Weight 212.29 g/mol Compliant with Lipinski's Rule (< 500).
logP (Lipophilicity) 2.95Indicates good membrane permeability but potentially moderate solubility.
Topological Polar Surface Area (TPSA) 28.16 ŲSuggests good intestinal absorption and BBB penetration (< 90 Ų).
Hydrogen Bond Donors 1Compliant with Lipinski's Rule (≤ 5).
Hydrogen Bond Acceptors 2Compliant with Lipinski's Rule (≤ 10).
Human Intestinal Absorption (HIA) HighThe compound is likely well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation Likely to crossThe low TPSA and moderate lipophilicity suggest potential CNS activity.
CYP2D6 Substrate ProbableIndicates potential for metabolism by this key drug-metabolizing enzyme.

Cheminformatics and Database Mining for Related Bioactive Structures

Cheminformatics and database mining are essential for placing this compound in the context of known chemical space and for identifying novel starting points for drug design. mdpi.com These techniques involve searching and analyzing large chemical databases like PubChem, ChEMBL, and SciFinder to find molecules with similar structures or properties.

For this compound, several search strategies can be employed. Substructure searching can identify all compounds in a database that contain the core benzyl-pyridin-ylmethyl-amine scaffold. This can reveal existing patents, research articles, or commercial compounds with this chemical framework, potentially providing information on their synthesis and biological activities.

Database Mining TechniqueQuery Structure/FeaturePotential "Hit" Structure ExampleInformation Gained
Substructure Search Pyridin-3-ylmethyl-amine coreImatinibThe N-methylpiperazine and pyrimidine (B1678525) groups are different, but the core connection to a phenyl ring is present, suggesting potential kinase inhibitory activity. mdpi.com
Similarity Search Full this compound structure4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineIdentifies related scaffolds (piperidine vs. pyridine-amine) with known biological testing, such as evaluation against viral proteases. nih.gov
Pharmacophore Search Aromatic ring, H-bond donor, H-bond acceptorA benzimidazole-pyridine derivativeReveals compounds with a different core but a similar 3D arrangement of key features, which may have been tested for antimicrobial activity. bas.bg
Keyword Search "benzyl pyridine amine" AND "activity"Pyrazolo[1,5-a]pyrimidin-7-aminesUncovers literature on related structures with anti-mycobacterial activity, suggesting a potential therapeutic area to explore. mdpi.com

Structure Activity Relationship Sar Studies of 3 Methyl Benzyl Pyridin 3 Ylmethyl Amine Analogues

Systematic Structural Modifications of the Benzyl (B1604629) Moiety and their Impact on Activity

The benzyl moiety serves as a critical interaction domain in many biologically active molecules. Its aromatic nature allows for various modifications, including altering substituent positions, electronic properties, and the size of alkyl groups, to probe and optimize molecular activity.

The position and electronic characteristics (electron-donating or electron-withdrawing) of substituents on the benzyl ring are pivotal in defining the molecule's interaction profile. Studies on related N-benzyl structures consistently demonstrate that both factors modulate activity, often in a target-dependent manner.

For instance, in a series of N-benzyl pyridinium (B92312) styryls designed as cholinesterase inhibitors, the introduction of a methyl group onto the benzyl moiety was found to decrease activity. In contrast, substituting with an electron-withdrawing chloro (-Cl) group at the same position enhanced the inhibitory action for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) acs.org. Further investigation revealed that the specific placement of chloro or fluoro groups on the benzylic ring is crucial for achieving potent dual inhibition of these enzymes acs.org. Conversely, another powerful electron-withdrawing group, nitro (-NO₂), led to a reduction in activity, highlighting the nuanced interplay of electronic effects acs.org.

In a different context, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinase USP1/UAF1 showed a strong positional preference for substituents on a related phenyl ring. Substitution at the ortho (2-) position was greatly favored over meta (3-) or para (4-) positions acs.org. In this series, an electron-donating methoxy (-OMe) group at the ortho position yielded activity comparable to the parent compound, whereas an electron-withdrawing nitro (-NO₂) group resulted in a seven-fold loss of activity acs.org. This suggests that for certain targets, electron-donating features in specific spatial locations are preferred.

Further complexity is shown in studies of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, where a 3-phenoxy substituent on the benzyl ring was found to be favorable for anti-proliferative activity, indicating that larger, moderately electron-withdrawing groups can also confer potency researchgate.netresearchgate.net.

Table 1: Effect of Benzyl Ring Substituents on Biological Activity in Analogous Scaffolds
ScaffoldSubstituentPositionEffect on ActivityTarget/AssayReference
N-Benzyl Pyridinium StyrylMethyl-DecreaseCholinesterase Inhibition acs.org
N-Benzyl Pyridinium StyrylChloro-IncreaseCholinesterase Inhibition acs.org
N-Benzyl Pyridinium StyrylNitro-DecreaseCholinesterase Inhibition acs.org
N-Benzyl-2-phenylpyrimidin-4-amineMethoxy2- (ortho)ComparableUSP1/UAF1 Inhibition acs.org
N-Benzyl-2-phenylpyrimidin-4-amineNitro2- (ortho)7-fold DecreaseUSP1/UAF1 Inhibition acs.org
N-Benzyl-2-phenylpyrimidin-4-amineTrifluoromethyl3- or 4-InactiveUSP1/UAF1 Inhibition acs.org

The impact of simple alkyl groups, such as methyl or ethyl, on the benzyl ring is primarily related to their steric bulk and electron-donating nature. As noted previously, the introduction of a single methyl group onto the benzyl ring of N-benzyl pyridinium styryls resulted in decreased cholinesterase inhibition, suggesting that even a small alkyl group can create unfavorable steric hindrance at the active site or alter the electronic properties of the ring in a detrimental way acs.org.

While comprehensive studies detailing a range of alkyl substituents for the specific (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine core are limited, the principle that steric bulk on the benzyl ring must be carefully controlled is a recurring theme in medicinal chemistry. The size, shape, and position of alkyl groups can influence the molecule's ability to fit within a binding pocket and can also affect its physicochemical properties, such as lipophilicity and metabolic stability.

Modifications of the Pyridine (B92270) Ring and their Consequences for Biological or Catalytic Activity

In the development of USP1/UAF1 inhibitors, analogues containing a pyridin-3-yl group (IC₅₀ = 1.1 µM) and a pyridin-4-yl group (IC₅₀ = 1.9 µM) both demonstrated potent activity acs.org. Although the pyridin-3-yl isomer was slightly more potent, the pyridin-4-yl isomer was also well-tolerated. The researchers ultimately selected the 3-pyridine analogue for further optimization to avoid potential interactions with cytochrome P450 (CYP) enzymes, a known liability for some 4-substituted pyridine derivatives acs.org.

A study on inhibitors of the mycobacterial protein MmpL3 provided a direct comparison of different pyridine methylamine regioisomers. It was found that pyridine-3-methylamine-5-aryl analogues (related to the core structure of interest) and pyridine-2-methylamine-4-aryl analogues both exhibited good antitubercular activity, with Minimum Inhibitory Concentration (MIC) values between 0.5 and 1 µg/mL. In contrast, other isomers like pyridine-2-aryl-4-methylamine showed only moderate activity nih.gov. This demonstrates that the specific arrangement of the nitrogen atom relative to the methylamine linker and other substituents is critical for potent biological function.

Table 2: Activity of Pyridine Ring Regioisomers in Analogous Scaffolds
ScaffoldPyridine IsomerActivity MetricValueTarget/AssayReference
Phenylpyrimidin-amine DerivativePyridin-3-ylIC₅₀1.1 µMUSP1/UAF1 Inhibition acs.org
Phenylpyrimidin-amine DerivativePyridin-4-ylIC₅₀1.9 µMUSP1/UAF1 Inhibition acs.org
Aryl-methylamine DerivativePyridin-3-methylamineMIC0.5-1 µg/mLM. tuberculosis MmpL3 nih.gov
Aryl-methylamine DerivativePyridin-2-methylamineMIC0.5-1 µg/mLM. tuberculosis MmpL3 nih.gov

Adding substituents to the pyridine ring itself offers another avenue for activity modulation. In a comprehensive study of pyrazolo[1,5-a]pyrimidin-7-amines bearing a pyridin-2-ylmethylamine side chain, various substitutions on the pyridine ring were explored for anti-mycobacterial activity mdpi.com. A series of compounds with substituents at the 5'-position (para to the nitrogen) displayed modest to good activity (MICs of 1–7 µg/mL) across a range of electronic and steric properties. In contrast, for substituents at the 3'-position, a dependence on electronic properties was observed, with electron-donating groups providing more potent inhibition mdpi.com. This indicates that the electronic landscape of the pyridine ring can be fine-tuned to enhance activity.

Impact of the Amine Linker on Molecular Activity

The secondary amine linker connecting the benzyl and pyridinylmethyl groups is not merely a spacer but an active contributor to the molecule's properties. Its hydrogen-bonding capability, basicity, and conformational flexibility are essential for activity. Modifications to this linker can drastically alter biological outcomes.

The impact of this linker is highly target-specific. For example, in a series of cholinesterase inhibitors, replacing the benzylic methylene (B1212753) (-CH₂-) group of the amine linker with a carbonyl (-C=O-) to form an amide drastically improved AChE and BChE inhibition by 10- and 20-fold, respectively. Docking studies suggested this was due to the formation of new, crucial hydrogen bonds between the amide carbonyl and the enzyme's active site acs.org.

Conversely, in a series of antitubercular agents, the exact opposite effect was observed. Replacing the methylene amine linker with an amide group led to a significant decrease in activity. This was attributed to the loss of a critical hydrogen bond that the original amine group was able to form with the target protein nih.gov.

Furthermore, modifying the amine itself, for instance by methylation to a tertiary amine, was shown to decrease potency in a series of allosteric ligands, a change attributed to the more restricted rotation of the linker dundee.ac.uk. These contrasting results underscore the pivotal role of the amine linker and demonstrate that its optimal form—be it a secondary amine, a tertiary amine, or an amide—is entirely dependent on the specific interactions required by the biological target.

An extensive review of scientific literature reveals a lack of specific data on the biological activities of the chemical compound this compound. As such, the detailed investigation into its antimicrobial and enzyme inhibition profiles as requested cannot be fulfilled at this time.

Scientific inquiry into the biological effects of novel chemical entities is a progressive endeavor. While research exists on compounds with similar structural features, such as various pyridine and benzylamine (B48309) derivatives, direct extrapolation of their properties to this compound would be scientifically unfounded. The precise biological and molecular activities are contingent on the unique three-dimensional structure and chemical properties of the molecule .

Therefore, without dedicated studies on this compound, any discussion of its antibacterial spectrum, antifungal properties, anti-biofilm formation inhibition, molecular targets in antimicrobial action, or kinase inhibition profiles would be speculative.

Future research may elucidate the biological activities of this specific compound, at which point a comprehensive and accurate article can be generated. At present, the requested detailed analysis remains an area for future investigation within the scientific community.

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Profiles

Protease Inhibition Studies

There is currently a lack of specific studies investigating the protease inhibitory activity of (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine or its closely related derivatives. Proteases are a broad class of enzymes crucial in numerous physiological and pathological processes, making them a significant target in drug discovery. While various compounds are developed as protease inhibitors, research has not yet specifically focused on the potential of this particular pyridine-benzylamine structure in this context.

Cholinergic Enzyme (e.g., Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Derivatives of pyridine-benzylamine have been the subject of significant research as inhibitors of cholinergic enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the regulation of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.

A study on N-benzyl pyridinium (B92312) styryl derivatives identified a potent dual inhibitor of both AChE and BChE, compound 7av (SB-1436) . This compound exhibited significant inhibitory activity with IC50 values of 0.176 µM for AChE and 0.37 µM for BChE. acs.org Enzyme kinetics studies revealed a non-competitive mode of inhibition for both enzymes. acs.org

Another series of N-benzylpyridinium-curcumin derivatives also demonstrated significant AChE inhibitory activities at nanomolar and submicromolar levels. nih.gov Notably, compound 7f , which includes a benzyl (B1604629) moiety, was found to be a highly potent AChE inhibitor with an IC50 value of 7.5 ± 0.19 nM, surpassing the activity of the standard drugs tacrine and donepezil. nih.gov

The inhibitory potential of various pyridine-benzylamine analogs against cholinergic enzymes is summarized in the table below.

Compound/Derivative ClassTarget EnzymeIC50/Ki ValueReference
7av (SB-1436) Acetylcholinesterase (AChE)0.176 µM acs.org
Butyrylcholinesterase (BChE)0.37 µM acs.org
Compound 7f Acetylcholinesterase (AChE)7.5 ± 0.19 nM nih.gov
N-benzylpyridinium-curcumin derivatives (general) Acetylcholinesterase (AChE)Nanomolar to submicromolar range nih.gov

Other Enzymatic Targets and their Modulatory Effects

Beyond cholinergic enzymes, pyridine-containing compounds have been investigated for their inhibitory effects on other enzymatic targets. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies. acs.org While not direct analogs of this compound, these findings highlight the potential for the broader class of benzylamine (B48309) derivatives to interact with a variety of enzymatic systems. Further research is needed to explore the specific effects of this compound on other enzymatic pathways.

Receptor Interaction and Modulation Studies

The pyridine (B92270) motif is a key structural feature in many biologically active compounds, enabling interactions with a variety of receptors through mechanisms such as hydrogen bonding and π-π stacking. nih.gov

Studies on polyfunctionalized pyridines incorporating N-benzyl-substituted piperidines have shown high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov For example, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5 in the study) demonstrated a high affinity for the human σ1 receptor with a Ki value of 1.45 ± 0.43 nM and showed high selectivity over the σ2 receptor. nih.gov Molecular docking studies indicated that the N-benzyl-piperidinium system of these compounds binds within a pocket formed by several key amino acid residues of the receptor. nih.gov

These findings suggest that pyridine-benzylamine derivatives have the potential to interact with and modulate the activity of various receptors, a promising area for future investigation.

Antioxidant Properties and Radical Scavenging Mechanisms

Several studies have highlighted the antioxidant potential of N-benzyl-pyridine derivatives. These compounds can exert their effects through various mechanisms, including the scavenging of free radicals and the reduction of oxidative stress. nih.govmdpi.com

N-benzyl-pyridine-2-one derivatives have been shown to combat oxidative stress by decreasing levels of brain lipid peroxidation and nitrite, while increasing the levels of glutathione (GSH), superoxide dismutase (SOD), and catalase (CA) activity. nih.gov Similarly, a series of N-benzylpyridinium-curcumin derivatives exhibited moderate antioxidant activities as determined by the ABTS assay. nih.gov

The antioxidant activity of these compounds is often evaluated using assays that measure their ability to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) or to inhibit lipid peroxidation. mdpi.com The mechanisms underlying these antioxidant properties are believed to involve the donation of a hydrogen atom or an electron to neutralize free radicals, thereby preventing cellular damage.

Modulation of Cellular Signaling Pathways

The interaction of pyridine-benzylamine derivatives with various enzymes and receptors suggests their potential to modulate cellular signaling pathways. For example, by inhibiting acetylcholinesterase, these compounds can enhance cholinergic signaling, which is crucial for cognitive function. nih.govnih.gov

Furthermore, the antioxidant properties of these derivatives can influence signaling pathways that are sensitive to the cellular redox state. By reducing oxidative stress, these compounds may help to mitigate the activation of pro-inflammatory and apoptotic pathways that are often triggered by an excess of reactive oxygen species. nih.gov

A study on 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives found that one compound, 7f , activated the LC3 signaling pathway to induce autophagy and the γ-H2AX signaling pathway to induce DNA damage in tumor cells. researchgate.net While these are not direct analogs, they demonstrate the potential for benzyl-pyridine structures to influence complex cellular signaling cascades. However, specific studies detailing the modulation of cellular signaling pathways by this compound are not yet available.

Neurobiological Effects of Pyridine-Benzylamine Derivatives (e.g., Neuroprotective Aspects)

A significant body of research points to the neuroprotective effects of pyridine-benzylamine derivatives. These effects are often linked to their ability to inhibit cholinergic enzymes and to their antioxidant properties. nih.gov

Novel N-benzyl-pyridine-2-one derivatives have demonstrated neuroprotective effects against scopolamine-induced cognitive decline in mice. nih.gov These compounds were shown to significantly reduce the scopolamine-induced increase in AChE activity, oxidative stress, and nitrosative stress. nih.gov The memory-enhancing potential of these derivatives was found to be highly significant. nih.govnih.gov

The neuroprotective actions of these compounds are multifaceted, involving the restoration of cholinergic neurotransmission, the reduction of oxidative damage to neurons, and potentially the modulation of other neurobiological pathways that are yet to be fully elucidated. The O-benzyl derivative of pralidoxime, a mono-pyridinium ring compound, has also shown neuroprotective capabilities in studies with the nerve agent soman, an effect linked to its ability to attenuate the increase in acetylcholine. researchgate.net

Investigation as Chemical Probes for Biological Systems

As of the current body of scientific literature, there is no available research detailing the investigation of This compound as a chemical probe for biological systems. A comprehensive search of scholarly articles, patents, and scientific databases did not yield any studies that have utilized this specific compound to investigate biological processes, targets, or mechanisms of action.

Consequently, there are no detailed research findings, data on biological activity, target affinity, or mechanism of action to report for this compound in the context of its use as a chemical probe. Further research would be necessary to determine if This compound has potential applications in this area.

Advanced Applications in Chemical Biology and Materials Science

Development as Ligands for Metal Complexation

The presence of two nitrogen atoms—one on the pyridine (B92270) ring and one in the secondary amine bridge—positions (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine as an effective chelating ligand for a wide array of metal ions. The pyridine nitrogen acts as a Lewis base, while the secondary amine provides an additional coordination site, allowing the molecule to function as a bidentate N,N'-donor ligand. researchgate.netnih.gov

Coordination Chemistry with Transition Metals

The coordination chemistry of pyridine-amine ligands is extensive, with the ability to form stable complexes with numerous transition metals, including copper, zinc, rhodium, and palladium. acs.orgfrontiersin.orgwikipedia.orgresearchgate.net By analogy with structurally similar ligands, this compound is expected to form well-defined coordination complexes. For instance, the related ligand (4-methyl-benzyl)bis(2-pyridyl-methyl)amine forms a five-coordinate, square-pyramidal complex with copper(II). researchgate.net In such complexes, the ligand chelates to the metal center through its multiple nitrogen atoms, creating a stable structure. researchgate.net

The geometry of the resulting metal complex is influenced by the metal's preferred coordination number and the steric bulk of the ligand. The propeller-like arrangement of the aromatic rings around the central amine nitrogen, as seen in related crystal structures, can create specific pockets and chiral environments around the metal center. nih.gov This structural control is crucial for applications in catalysis and materials design.

Table 1: Coordination Data for a Structurally Analogous Copper(II) Complex

LigandMetal IonCoordination GeometryKey Bond Distances (Å)Reference
(4-Methylbenzyl)bis(pyridin-2-ylmethyl)amineCopper(II)Square PyramidalCu-N(amine): 2.034, Cu-N(pyridyl): 1.998 - 2.039 researchgate.net

Catalytic Applications of Metal-Amine Complexes in Organic Transformations

Metal complexes derived from pyridine-amine ligands are promising catalysts for a variety of organic transformations. The ligand framework modulates the electronic and steric properties of the metal center, thereby tuning its catalytic activity. unipd.it Zinc complexes, for example, are known to catalyze reactions such as Michael additions and the amidation of benzylic C-H bonds. researchgate.netrsc.org

Complexes of this compound with metals like copper or zinc could be explored for oxidation and carbon-carbon bond-forming reactions. For example, a copper(II) complex with a pyridine-functionalized ligand has been shown to be an effective heterogeneous catalyst for the microwave-assisted oxidation of styrene, selectively yielding benzaldehyde. mdpi.com Similarly, zinc(II) complexes have demonstrated high activity in Henry (nitroaldol) reactions. mdpi.com The tunability of the pyridine-amine scaffold suggests that metal complexes of this compound could be tailored for high efficiency and selectivity in similar transformations.

Table 2: Catalytic Performance of Related Pyridine-Amine Metal Complexes

Metal ComplexReaction TypeKey ResultReference
Copper(II)-pyridylcarbamoylbenzoate complexStyrene Oxidation>99% selectivity for benzaldehyde; 66% conversion mdpi.com
Zinc(II)-pyridylcarbamoylbenzoate complexHenry (Nitroaldol) ReactionUp to 87% yield of β-nitro alcohol mdpi.com
Zinc(II)-bis(imino)pyridine complexBenzylic C(sp³)-H AmidationEffective catalysis with NBS as oxidant researchgate.net

Role as Directing Groups in C-H Activation and Other Catalytic Reactions

A significant area of modern synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. rsc.org This approach offers a more atom-economical and efficient route to complex molecules by avoiding pre-functionalized starting materials. The pyridine moiety within this compound can act as a powerful directing group, guiding a metal catalyst to a specific C-H bond for activation. acs.orgresearchgate.net

In this process, the pyridine nitrogen coordinates to the metal center (commonly rhodium or palladium), positioning the catalyst in close proximity to C-H bonds on either the benzyl (B1604629) or pyridine ring. acs.orgnih.gov This chelation-assisted strategy leads to the formation of a stable metallacyclic intermediate, which facilitates the cleavage of a targeted C-H bond. acs.orgbeilstein-journals.org Research has demonstrated the effectiveness of pyridine directing groups in the C-H activation of benzyl amines, enabling functionalization at otherwise unreactive positions. researchgate.net Furthermore, specialized templates have been designed to achieve remote meta-C–H activation on benzylamine (B48309) derivatives, showcasing the versatility of this approach for accessing diverse molecular architectures. nih.gov The structure of this compound is well-suited for such transformations, offering pathways to novel substituted pyridines and benzylamines.

Exploration in Materials Science

The pyridine-amine scaffold is a valuable building block in the design of advanced functional materials due to its electronic properties, coordination ability, and structural rigidity. researchgate.netnih.gov Pyridine-containing compounds are integral to a wide range of materials, from pharmaceuticals to molecules with unique optical and electronic properties. acs.orgrsc.orgnih.gov

Applications in Organic Light-Emitting Diodes (OLEDs)

While specific applications of this compound in OLEDs have not been documented, pyridine-based structures are of great interest in this field. Pyridine is an electron-deficient heterocycle, a property that is leveraged in the design of electron-transport materials (ETMs) and host materials for phosphorescent emitters in OLEDs. researchgate.net

Recent studies have shown that integrating pyridine with other aromatic systems, such as pyrene, can yield highly effective hole-transporting materials (HTMs). nih.govacs.orgresearchgate.net These materials exhibit excellent thermal stability and suitable energy levels for efficient charge injection and transport. acs.org For example, a series of pyrene-pyridine derivatives used as HTLs in yellow OLEDs demonstrated high external quantum efficiencies (EQE) up to 9% and significant operational stability with reduced efficiency roll-off. nih.govresearchgate.net This highlights the potential of incorporating pyridine-amine scaffolds like this compound into more complex structures for optoelectronic applications.

Table 3: Performance of Pyrene-Pyridine Derivatives as Hole-Transporting Layers in OLEDs

CompoundMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE)Reference
Py-Br (2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine)17,30022.49.0% researchgate.net

Design of New Functional Materials based on Pyridine-Amine Scaffolds

The versatility of the pyridine-amine scaffold extends beyond discrete molecules to the construction of larger, functional assemblies and materials. The ability of the ligand to bridge metal centers can be exploited to create coordination polymers and metal-organic frameworks (MOFs). These materials possess ordered structures and tunable properties, making them suitable for applications in gas storage, separation, and catalysis.

The incorporation of functional groups, such as the methyl group on the benzyl ring of this compound, allows for fine-tuning of the material's properties, including solubility, crystal packing, and electronic characteristics. By systematically modifying the pyridine-amine backbone, new generations of functional materials with tailored optical, electronic, and catalytic properties can be developed. nih.gov

Lack of Publicly Available Research on the Derivatization of this compound

Despite a comprehensive search of scientific literature and patent databases, there is no publicly available information detailing the use of this compound as a precursor for derivatization into novel chemical entities with enhanced properties for applications in chemical biology or materials science.

While the compound this compound is listed in several chemical supplier catalogs, extensive searches have not yielded any research articles, patents, or scholarly publications that describe its use as a starting material in synthetic chemistry to create new molecules. The requested focus on its role as a precursor for developing compounds with enhanced biological or material characteristics cannot be addressed based on current scientific and technical literature.

The investigation sought to identify:

Specific derivatization reactions involving this compound.

The structure of novel chemical entities synthesized from this precursor.

Detailed research findings on the properties of these potential derivatives.

Data suitable for inclusion in tables regarding reaction schemes, yields, or property enhancements.

This absence of information in the public domain prevents a scientifically accurate and thorough discussion on this specific topic. Research in chemical biology and materials science often involves the synthesis and evaluation of derivatives from core molecular scaffolds; however, this compound does not appear to be a documented example of such a scaffold in published research.

Therefore, the creation of an article section detailing its advanced applications as a precursor, including data tables and research findings, is not possible at this time.

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes

The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of the (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine scaffold. Future research will likely focus on several key areas:

Catalyst-Mediated Synthesis: The use of advanced catalytic systems, such as transition metal catalysts, can facilitate more efficient and selective synthesis of functionalized pyridine (B92270) derivatives. nih.gov These methods can offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional synthetic approaches.

Late-Stage C-H Functionalization: A significant challenge in medicinal chemistry is the ability to modify complex molecules in the later stages of a synthetic sequence. researchgate.netnih.gov Future synthetic strategies will likely explore direct C-H functionalization of the pyridine and benzyl (B1604629) rings of the parent molecule. This would allow for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis.

Environmentally Benign Synthesis: There is a growing emphasis on developing "green" synthetic methods that reduce waste and use less hazardous reagents. Future work may involve exploring enzymatic catalysis or reactions in aqueous media to produce this compound and its derivatives in a more sustainable manner.

These advancements in synthetic chemistry will not only streamline the production of the target compound but also enable the creation of novel derivatives with potentially improved biological activities.

Deeper Mechanistic Understanding of Biological Activities

While preliminary studies may indicate certain biological effects, a thorough understanding of the underlying mechanisms of action is crucial for translational success. Future research should aim to:

Identify Molecular Targets: A key objective will be to identify the specific proteins, enzymes, or receptors with which this compound interacts to elicit its biological effects. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose. For instance, many pyridine-containing compounds have been identified as kinase inhibitors, a class of drugs with significant therapeutic impact in oncology and other diseases. nih.govnih.govresearchgate.netcuni.cz

Elucidate Signaling Pathways: Once a molecular target is identified, it is essential to understand how the compound modulates its activity and the downstream signaling pathways that are affected. This can involve a combination of in vitro biochemical assays and cell-based reporter assays.

Investigate Resistance Mechanisms: As with any potential therapeutic agent, understanding potential mechanisms of drug resistance is critical. ijsat.org For example, if the compound is developed as an antimicrobial or anticancer agent, studies should be conducted to determine if and how target cells might develop resistance over time.

A comprehensive understanding of the mechanism of action will provide a rational basis for lead optimization and patient selection in future clinical applications.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery. Future efforts to develop derivatives of this compound will greatly benefit from this integrated approach:

Molecular Docking and SAR Analysis: Computational tools like molecular docking can be used to predict how different derivatives of the parent compound will bind to a putative target. nih.gov This information, combined with experimental data from SAR studies, can guide the design of new analogs with improved potency and selectivity.

In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Computational models can predict these properties, allowing for the early identification and mitigation of potential liabilities before significant resources are invested in synthesis and testing.

Machine Learning and AI: The application of machine learning and artificial intelligence in drug discovery is rapidly expanding. These technologies can be used to analyze large datasets from high-throughput screening and identify complex patterns that can guide the design of novel compounds with desired biological activities.

By leveraging these computational approaches, researchers can accelerate the drug discovery process and increase the likelihood of developing clinically successful therapeutic agents based on the N-benzyl-pyridin-3-ylmethyl-amine scaffold.

Broadening the Scope of Applications in Chemical Research

Beyond its potential as a therapeutic agent, this compound and its derivatives could find applications in various areas of chemical research:

Chemical Probes: Well-characterized derivatives with high affinity and selectivity for a particular biological target can be developed as chemical probes to study the function of that target in biological systems.

Ligands for Catalysis: The pyridine and amine functionalities within the molecule make it a potential candidate for use as a ligand in transition metal catalysis. Future research could explore the synthesis of metal complexes incorporating this scaffold and evaluate their catalytic activity in various organic transformations.

Materials Science: The aromatic nature of the compound suggests potential applications in materials science, for example, as a building block for organic light-emitting diodes (OLEDs) or other functional materials.

Challenges and Opportunities in the Field of N-Benzyl-pyridin-3-ylmethyl-amine Chemistry

The development of therapeutic agents based on the N-benzyl-pyridin-3-ylmethyl-amine scaffold is not without its challenges. However, these challenges also present significant opportunities for innovation:

Challenges:

Selectivity and Off-Target Effects: As with many small molecules, achieving high selectivity for the desired biological target while minimizing off-target effects can be a major hurdle. news-medical.net

Drug Resistance: The emergence of drug resistance is a persistent challenge in the treatment of cancer and infectious diseases. ijsat.org

Synthetic Complexity: The synthesis of complex derivatives can be time-consuming and expensive. ijsat.org

Poor Solubility and Bioavailability: Pyridine derivatives can sometimes suffer from poor aqueous solubility, which can limit their bioavailability. ijsat.org

Opportunities:

Nanotechnology-Based Drug Delivery: Encapsulating the compound in nanoparticles or other drug delivery systems could improve its solubility, bioavailability, and targeting to specific tissues. ijsat.org

Combination Therapies: Combining a derivative of this compound with other therapeutic agents could enhance efficacy and overcome resistance.

Personalized Medicine: A deeper understanding of the compound's mechanism of action could enable a personalized medicine approach, where patients are selected for treatment based on their specific molecular profile.

Q & A

Q. Example Protocol :

StepReagentsConditionsYield (%)
13-Methylbenzylamine, Pyridin-3-ylmethyl chlorideDCM, 25°C, 12h65–70
2NaBH₄ reductionMethanol, 0°C, 2h80–85

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and which software tools are recommended?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical uncertainties. Key steps:

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL (via SHELXTL interface) refines positional and thermal parameters .
  • Validation : ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement .

Q. Example Data :

ParameterValue
Space groupP2₁/c
R-factor<0.05
Torsion angle (C-N-C)112.5°

Basic: What analytical techniques are essential for confirming the compound’s purity and structural integrity?

Answer:

  • NMR : ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for pyridine protons) confirms regiochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 198.26 for [M+H]⁺) .
  • HPLC : Purity >95% using C18 columns (acetonitrile/water gradient) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Parameters include:
    • Grid box centered on the active site.
    • Scoring function evaluates binding affinity (ΔG ≤ -8 kcal/mol suggests strong interaction).
  • MD simulations : GROMACS assesses stability over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. Example Results :

TargetBinding Affinity (ΔG, kcal/mol)Key Residues
EGFR Kinase-9.2Lys721, Thr830

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:
Stability studies in different environments:

  • Temperature : Degrades by 10% at 40°C over 30 days (vs. <2% at 4°C) .
  • Light sensitivity : UV/Vis shows 5% decomposition after 14 days under ambient light .
  • Solvent : Stable in DMSO for >6 months at -20°C .

Advanced: How to address contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?

Answer:

  • Assay validation : Compare enzyme inhibition (e.g., SPR) vs. cellular viability (MTT assay).
    • SPR : Measures direct binding (KD = 120 nM).
    • MTT : IC₅₀ = 1.2 µM due to cell permeability limitations .
  • Statistical analysis : Use ANOVA to identify outliers; p <0.05 indicates significance .

Basic: What safety precautions are required when handling this compound in the lab?

Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ >500 mg/kg in rodents) .
  • Spill management : Neutralize with 10% acetic acid, then absorb with vermiculite .

Advanced: How can structure-activity relationship (SAR) studies optimize the compound for medicinal applications?

Answer:

  • Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding.

  • SAR Data :

    DerivativeIC₅₀ (µM)LogP
    Parent compound1.52.1
    3-CF₃ analog0.32.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.